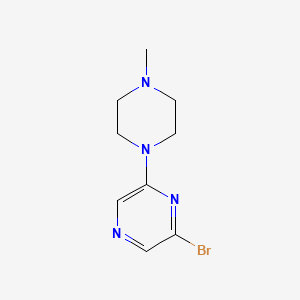

2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(4-methylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPNYSUXXJCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 6 4 Methylpiperazin 1 Yl Pyrazine

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of the target compound involves the formation of a halogenated pyrazine (B50134) precursor. This can be achieved through direct bromination of a suitable pyrazine derivative or by utilizing a pyrazine intermediate that has been pre-functionalized.

Direct Bromination of Pyrazine Derivatives

Direct bromination is a common method for introducing a bromine atom onto the pyrazine ring. The electron-deficient nature of the pyrazine ring generally requires specific conditions for electrophilic substitution. However, the presence of activating groups can facilitate this transformation. For instance, starting with an aminopyrazine, such as 2-aminopyrazine (B29847), can direct the bromination to specific positions.

Attempts to functionalize the imidazo[1,2-a]pyrazine (B1224502) core via bromination have been noted to sometimes result in poor yields and mixtures of regioisomers, highlighting the need for controlled reaction conditions. nih.gov For pyrazine derivatives, direct bromination of compounds like 2-amino-6-chloropyrazine (B134898) has been explored, though some methods report low yields of 11% to 31% due to the formation of byproducts. guidechem.com A more recent method proposes a simplified process with higher yields by reacting 2-amino-6-chloropyrazine with a brominating reagent in the presence of a catalyst in an organic solvent. guidechem.com

| Starting Material | Brominating Agent | Typical Conditions | Key Considerations |

|---|---|---|---|

| 2-Aminopyrazine derivative | N-Bromosuccinimide (NBS) or Br₂ | Organic solvent (e.g., DMF, Acetic Acid), often with a catalyst | Regioselectivity can be an issue; formation of isomers is possible. nih.gov |

| 2-Amino-6-chloropyrazine | Brominating reagent (e.g., NBS) | Organic solvent, catalyst, controlled temperature | Can yield the desired 3-bromo product, but purification from byproducts may be needed. guidechem.com |

Synthesis via Pre-functionalized Pyrazine Intermediates

An alternative and often more controlled strategy involves the use of pre-functionalized pyrazine intermediates, such as dihalopyrazines. Commercially available compounds like 2,6-dichloropyrazine (B21018) or 2,6-dibromopyrazine (B1357810) serve as versatile starting points for synthesizing 2,6-disubstituted pyrazines. acs.orgsurrey.ac.uk

The synthesis can proceed by first selectively replacing one halogen with the 4-methylpiperazine moiety, followed by the second halogen remaining as the bromo group. For instance, starting with 2,6-dibromopyrazine, a selective mono-amination reaction can be performed. researchgate.netresearchgate.netnih.gov Alternatively, a compound like 2-bromo-6-chloropyrazine (B1287920) can be used, where the chlorine atom is typically more reactive towards nucleophilic substitution than bromine under certain conditions, allowing for the selective introduction of the piperazine (B1678402) group while retaining the bromine. synblock.comcrescentchemical.comscbt.com

Introduction of the 4-Methylpiperazine Moiety

Once a suitable halogenated pyrazine precursor is obtained, the next critical step is the introduction of the 4-methylpiperazine group. This is most commonly accomplished through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient heterocyclic rings like pyrazine. thieme-connect.de Halogenated pyrazines are particularly susceptible to this reaction, where a nucleophile, in this case, 4-methylpiperazine, displaces a halide ion on the pyrazine ring. thieme-connect.de The reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which stabilizes the intermediate Meisenheimer complex.

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I. nih.govmdpi.com This principle can be used to achieve selectivity when starting with a dihalopyrazine containing two different halogens. For example, in 2-bromo-6-chloropyrazine, the chlorine atom would be preferentially substituted by the amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Substrate | Nucleophile | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2,6-Dihalopyrazine (e.g., 2,6-Dibromopyrazine) | 4-Methylpiperazine | K₂CO₃, Et₃N, or other non-nucleophilic base | DMSO, DMF, Acetonitrile | Elevated temperatures (e.g., 90-150°C), sometimes with copper catalysis to facilitate C-N bond formation. researchgate.netresearchgate.net |

| 2-Bromo-6-chloropyrazine | 4-Methylpiperazine | Inorganic or organic base | Polar aprotic solvents | Heating; selective substitution at the chloro position is expected. |

Alternative Amination Routes (e.g., Reductive Amination of Aldehyde Precursors)

While SNAr is the most direct route, alternative amination methods exist in organic synthesis. One such method is reductive amination. This approach would necessitate a different precursor, specifically a pyrazine-aldehyde, such as 6-bromopyrazine-2-carbaldehyde.

In this hypothetical pathway, the aldehyde would first react with 4-methylpiperazine to form an intermediate iminium ion. This intermediate would then be reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield the final C-N bond. While a valid synthetic transformation, preparing the required aldehyde precursor might involve more steps than the more straightforward SNAr approach on a dihalopyrazine.

Convergent and Linear Synthetic Approaches

A linear synthesis involves the sequential modification of a single starting material in a step-by-step fashion. chemistnotes.com For the target molecule, a typical linear route would be:

Route A: 2,6-Dichloropyrazine → 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine → 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine (involving a halogen exchange).

Route B: 2,6-Dibromopyrazine → this compound (via selective mono-amination). researchgate.net

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction between a di-substituted pyrazine, such as 2,6-dibromopyrazine, and 1-methylpiperazine. The efficiency of this reaction is highly dependent on several factors, including the choice of solvent, base, and reaction temperature and time. Researchers have systematically investigated these parameters to maximize the yield of the desired product.

The selection of an appropriate solvent is crucial for the successful synthesis. A study exploring the nucleophilic aromatic substitution reaction found that the choice of solvent significantly impacts the reaction's efficiency. Tetrahydrofuran (THF) was identified as the most effective solvent for this transformation. researchgate.net

The presence and nature of a base are also critical. Non-nucleophilic bases are often employed to facilitate the reaction. In one study, potassium tert-butoxide (t-BuOK) was found to provide a higher yield of the desired product compared to other non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

To expedite the synthesis, microwave irradiation has been explored as an alternative to conventional heating. researchgate.net This technique has been shown to dramatically reduce reaction times while improving yields. The highest yield for the synthesis of a similar substituted pyrazine was achieved using microwave irradiation in THF at 95 °C for 40 minutes, resulting in a 96% yield. researchgate.net In contrast, conventional heating methods required significantly longer reaction times, often around 12 hours, and resulted in lower yields. researchgate.net

The following tables summarize the key findings from the optimization studies.

Table 1: Optimization of Nucleophilic Aromatic Substitution Reaction Conditions

| Entry | Solvent | Base | Method | Temperature (°C) | Time | Yield (%) |

| 1 | DMF | t-BuOK | Conventional | 55 | 12 h | 45 |

| 2 | Solvent 2 | t-BuOK | Conventional | - | - | - |

| 3 | THF | t-BuOK | Conventional | - | - | - |

| 4 | THF | LiHMDS | Conventional | - | - | Lower than t-BuOK |

| 5 | THF | DBU | Conventional | - | - | Lower than t-BuOK |

| 6 | THF | t-BuOK | Microwave | - | - | - |

| 7 | THF | t-BuOK | Microwave | - | - | - |

| 8 | THF | t-BuOK | Microwave | 95 | 40 min | 96 |

| 9 | THF | t-BuOK | Microwave | - | - | - |

| 10 | THF | t-BuOK | Microwave | - | - | - |

Data adapted from a study on a similar nucleophilic aromatic substitution reaction. researchgate.net Specific conditions for entries 2, 3, 6, 7, 9, and 10 were part of a broader optimization study and highlight the superior conditions found in entry 8.

Chemical Transformations and Derivatization of 2 Bromo 6 4 Methylpiperazin 1 Yl Pyrazine

Cross-Coupling Reactions at the C2-Bromo Position

The bromine atom at the C2 position of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine serves as a highly effective handle for the formation of new carbon-carbon and carbon-nitrogen bonds. This is primarily achieved through various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal and materials chemistry for building molecular complexity. nih.govmdpi.com

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govscispace.com For 2-halopyrazine substrates, this reaction provides an efficient pathway to introduce a wide range of aryl, heteroaryl, alkyl, and alkenyl substituents. rsc.orgresearchgate.net The reaction involving this compound allows for the synthesis of diverse derivatives by replacing the bromine atom.

The general mechanism involves the oxidative addition of the bromopyrazine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromopyrazine Scaffolds Below is an interactive table summarizing typical conditions and outcomes for Suzuki-Miyaura reactions on related bromopyrazine systems. Specific yields for the title compound may vary.

| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 2-Phenyl-6-(4-methylpiperazin-1-yl)pyrazine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene | 2-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrazine |

| Pyridine-3-boronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 2-(Pyridin-3-yl)-6-(4-methylpiperazin-1-yl)pyrazine mdpi.com |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an aryl or heteroaryl halide with an amine. wikipedia.orgnih.gov In the context of this compound, this transformation would involve replacing the bromine atom with a new amino group, leading to the synthesis of 2-amino-6-(4-methylpiperazin-1-yl)pyrazine derivatives.

The reaction's utility is extensive, allowing for the coupling of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. nih.govresearchgate.net The development of specialized phosphine (B1218219) ligands has been critical to the reaction's success, enabling couplings under milder conditions and with a broader substrate scope. wikipedia.orgnih.gov

Table 2: Illustrative Buchwald-Hartwig Amination Reactions This interactive table outlines potential amination reactions for the title compound, based on established protocols for other aryl halides.

| Amine | Palladium Precatalyst | Ligand | Base | Expected Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | t-BuONa | N-Phenyl-6-(4-methylpiperazin-1-yl)pyrazin-2-amine |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 2-(Morpholin-4-yl)-6-(4-methylpiperazin-1-yl)pyrazine |

| Pyrrolidine | Pd₂(dba)₃ | tBuBrettPhos | LHMDS | 2-(Pyrrolidin-1-yl)-6-(4-methylpiperazin-1-yl)pyrazine nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

Beyond the Suzuki and Buchwald-Hartwig reactions, other transition metal-catalyzed couplings further expand the synthetic utility of this compound for creating diverse C-C bonds.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgnih.gov This reaction would install an alkynyl substituent at the C2 position of the pyrazine (B50134) ring, a valuable functional group for further transformations or as a component in pharmaceuticals and organic materials. wikipedia.orgnih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net This method is particularly powerful for forming sp²-sp³, sp²-sp², and sp²-sp C-C bonds and is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.orgresearchgate.net It allows for the introduction of alkyl, aryl, and vinyl groups onto the pyrazine core. nih.gov

Table 3: Overview of Sonogashira and Negishi Coupling Reactions This interactive table provides examples of other key cross-coupling reactions applicable to the title compound.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-6-(4-methylpiperazin-1-yl)pyrazine nih.gov |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-((Trimethylsilyl)ethynyl)-6-(4-methylpiperazin-1-yl)pyrazine nih.gov |

| Negishi | Methylzinc chloride | Pd(dppf)Cl₂ | 2-Methyl-6-(4-methylpiperazin-1-yl)pyrazine researchgate.net |

Reactions Involving the Pyrazine Ring System

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in a 1,4-arrangement. researchgate.net This electronic nature dictates its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution and C-H functionalization under specific conditions. thieme-connect.deresearchgate.net

Functionalization of Remaining Pyrazine C-H Bonds

Direct functionalization of the C-H bonds at the C3 and C5 positions of the this compound ring represents a modern and atom-economical approach to introduce further complexity. nih.gov While challenging due to the ring's electron-deficient nature, several strategies have been developed for azine C-H functionalization. researchgate.net These methods can be broadly categorized as radical addition processes, transition metal-catalyzed C-H activation, and reactions proceeding through dearomatized intermediates. nih.gov For instance, photoredox catalysis can enable the methylation of pyrazines, with regioselectivity often following the patterns of nucleophilic addition. nih.gov

Electrophilic and Nucleophilic Substitutions on Pyrazine

Electrophilic Substitution: The pyrazine ring is highly deactivated towards electrophilic aromatic substitution. thieme-connect.deresearchgate.net The nitrogen atoms withdraw electron density from the ring, and under acidic conditions, they become protonated, further increasing this deactivation. thieme-connect.de Therefore, classical electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the pyrazine core unless strongly activating (electron-donating) groups are present. thieme-connect.deresearchgate.net

Nucleophilic Substitution: In contrast, the electron-deficient character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). scribd.com Halopyrazines are more reactive in these reactions than the corresponding halopyridines. thieme-connect.de While the primary site for nucleophilic attack on the title compound is the carbon bearing the bromine atom (as discussed in section 3.1), direct displacement of a hydrogen atom by a nucleophile on the pyrazine ring is also possible, though not very common in synthetic applications. thieme-connect.deresearchgate.net The presence of the electron-donating piperazine (B1678402) group may require more forcing conditions for nucleophilic exchange compared to an unsubstituted halopyrazine. thieme-connect.de Reactions with strong nucleophiles like amines or alkoxides can readily displace the halogen. scribd.comrsc.org

Reactivity of the Piperazine Nitrogen Atom

The piperazine moiety of this compound is a key site for chemical modification. The electronic and steric environment of its two nitrogen atoms dictates the types of reactions it can undergo. Both nitrogen atoms are tertiary amines: one is attached to the electron-deficient pyrazine ring and a methylene (B1212753) group of the piperazine ring, while the other is bonded to a methyl group and two other methylene groups within the piperazine ring. This configuration precludes typical reactions seen in primary or secondary piperazines but allows for other transformations.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

Standard N-acylation and N-sulfonylation reactions, which require the presence of an N-H bond for the substitution of a hydrogen atom, are not feasible on the piperazine ring of this compound. As both nitrogen atoms are tertiary, they lack the necessary proton for these transformations.

However, the lone pair of electrons on each tertiary nitrogen atom allows for N-alkylation in the form of quaternization . This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. In the case of this compound, there are two potential sites for quaternization: the nitrogen attached to the pyrazine ring (N1) and the nitrogen attached to the methyl group (N4).

Research on analogous N-alkyl-N'-methyl piperazine systems has shown that quaternization is highly sensitive to steric hindrance. nih.gov Studies indicate that when N-alkyl-N'-methyl piperazine is reacted with an alkyl halide, the alkylation occurs preferentially at the nitrogen atom bearing the less sterically demanding methyl group. nih.gov Applying this principle to this compound, it is anticipated that alkylating agents would selectively attack the N4 nitrogen, which is bonded to the small methyl group, rather than the N1 nitrogen, which is attached to the bulkier bromopyrazine substituent.

Table 1: Predicted Regioselectivity of Quaternization This table illustrates the predicted outcome based on established principles of steric hindrance in the quaternization of N-aryl-N'-methylpiperazines.

| Nitrogen Atom | Substituents | Steric Hindrance | Predicted Reactivity | Product |

| N1 | 6-Bromopyrazin-2-yl, -CH₂CH₂- | High | Low | Minor or no product |

| N4 | Methyl, -CH₂CH₂- | Low | High | Major product (Quaternary ammonium salt) |

The general reaction can be depicted as follows: this compound + R-X → [2-Bromo-6-(4-alkyl-4-methylpiperazin-1-ium-1-yl)pyrazine]⁺ X⁻

Where R-X is a suitable alkylating agent (e.g., methyl iodide, ethyl bromide).

Ring-Opening or Ring-Modification Reactions of Piperazine

The piperazine ring, while generally stable, can undergo ring-opening or modification reactions under specific conditions, often proceeding via the formation of a quaternary ammonium salt. One of the classic methods for cleaving rings containing a tertiary amine is the Hofmann elimination . wikipedia.orglibretexts.org This multi-step process involves exhaustive methylation of the amine, followed by an elimination reaction promoted by a base. byjus.comchemistrysteps.com

For this compound, a Hofmann elimination sequence would represent a potential pathway for ring modification. The process would begin with the quaternization of one of the piperazine nitrogens as described in the previous section. Following the principle of preferential reaction at the sterically less hindered site, the N4-methyl nitrogen would be the target. nih.gov

The sequence for a potential Hofmann elimination is outlined below:

Quaternization: The compound is treated with an excess of an alkylating agent, typically methyl iodide, to form the quaternary ammonium iodide salt. This step converts the targeted nitrogen into a good leaving group. wikipedia.orgchemistrysteps.com

Anion Exchange: The resulting quaternary ammonium iodide is treated with silver oxide and water. This step replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. byjus.com

Elimination: The quaternary ammonium hydroxide is heated, typically at temperatures between 100-200 °C, to induce an E2 elimination reaction. libretexts.org A hydroxide ion acts as a base, abstracting a proton from a carbon atom beta to the positively charged nitrogen. This leads to the cleavage of a carbon-nitrogen bond and the formation of an alkene, effectively opening the piperazine ring. wikipedia.orglibretexts.org

Table 2: Hypothetical Hofmann Elimination Pathway for this compound This table outlines the theoretical steps for a ring-opening reaction based on the principles of the Hofmann elimination.

| Step | Reagents | Intermediate/Product | Transformation |

| 1. Quaternization | Excess Methyl Iodide (CH₃I) | Quaternary ammonium iodide salt | Converts the N4-methyl tertiary amine into a quaternary ammonium salt, which is a good leaving group. |

| 2. Anion Exchange | Silver(I) Oxide (Ag₂O), Water (H₂O) | Quaternary ammonium hydroxide salt | Replaces the iodide counter-ion with a hydroxide ion. |

| 3. Elimination | Heat (Δ) | Ring-opened alkene product + Tertiary amine | The hydroxide ion abstracts a beta-hydrogen, leading to C-N bond cleavage and the formation of a double bond. |

This reaction pathway would result in the formation of a complex alkene and a tertiary amine, fundamentally altering the structure of the original piperazine ring. While this reaction has not been specifically documented for this compound, it represents a chemically plausible route for its derivatization based on well-established reactivity patterns of cyclic tertiary amines. wikipedia.orglibretexts.org

Coordination Chemistry and Supramolecular Interactions of 2 Bromo 6 4 Methylpiperazin 1 Yl Pyrazine Analogues

Ligand Design Principles for Pyrazine (B50134) and Piperazine-Containing Systems

The design of ligands incorporating pyrazine and piperazine (B1678402) rings is a strategic process aimed at creating molecules with specific coordination preferences and the ability to direct the assembly of supramolecular structures. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a para arrangement, offers a rigid and planar scaffold. This rigidity is advantageous in constructing predictable coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring act as excellent coordination sites for a wide variety of metal ions, often leading to the formation of linear or bridging connections between metal centers.

The piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms, introduces flexibility and additional coordination sites. The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, can influence the geometry of the resulting metal complexes. Furthermore, the nitrogen atoms of the piperazine ring can also coordinate to metal ions, allowing for the formation of chelate rings or acting as additional bridging points. The presence of a methyl group on one of the piperazine nitrogens, as in 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine, can introduce steric hindrance that may influence the coordination environment around the metal center.

The combination of both pyrazine and piperazine functionalities within a single ligand framework results in a molecule with both rigid and flexible components. This duality allows for the design of ligands that can form intricate and high-dimensional supramolecular architectures. The electronic properties of the pyrazine ring can be tuned by the introduction of substituents. In the case of this compound, the bromo substituent acts as an electron-withdrawing group, which can affect the coordinating ability of the pyrazine nitrogens and introduce the potential for halogen bonding interactions.

Formation of Metal-Organic Complexes

The versatile nature of ligands containing pyrazine and piperazine moieties enables the formation of a diverse range of metal-organic complexes, from simple mononuclear species to complex polynuclear and polymeric structures. The specific outcome of the coordination reaction is influenced by several factors, including the nature of the metal ion, the ligand-to-metal ratio, the solvent system, and the reaction conditions.

Mononuclear complexes can be formed when the pyrazine-piperazine ligand acts as a chelating or terminal ligand, coordinating to a single metal center. In such cases, the nitrogen atoms of both the pyrazine and piperazine rings can potentially bind to the metal ion. However, the formation of polynuclear complexes is more common, where the ligand bridges multiple metal centers.

The pyrazine ring is a classic example of a bridging ligand, capable of connecting two metal ions in a linear fashion through its two nitrogen atoms. This bridging capability is a key feature in the construction of one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks. The piperazine moiety can also act as a bridging unit, connecting metal centers through its two nitrogen atoms, although its flexibility can lead to more varied and less predictable structures compared to the rigid pyrazine bridge.

In the context of this compound analogues, the formation of both dinuclear and polynuclear complexes can be envisaged. For instance, two ligand molecules could coordinate to two metal centers, forming a discrete dinuclear macrocycle. Alternatively, the ligands could link multiple metal centers in a repeating fashion to generate coordination polymers. The presence of the bromo substituent could also play a role in the assembly of these structures through secondary interactions.

Table 1: Examples of Coordination Modes in Pyrazine-Piperazine Analogues

| Coordination Mode | Description | Potential Structure |

|---|---|---|

| Monodentate | Ligand binds to a single metal center through one nitrogen atom. | Terminal ligand in a mononuclear complex. |

| Bidentate Chelating | Ligand binds to a single metal center through two nitrogen atoms (e.g., one from pyrazine and one from piperazine). | Mononuclear complex with a chelate ring. |

The coordination geometry around the metal center in complexes with pyrazine-piperazine ligands is dictated by the coordination number and the electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand. Common coordination geometries observed in such complexes include tetrahedral, square planar, square pyramidal, and octahedral.

Spectroscopic techniques such as infrared (IR) and UV-Vis spectroscopy can provide valuable information about the coordination environment. Changes in the vibrational frequencies of the pyrazine and piperazine rings upon coordination can be observed in the IR spectrum, confirming the involvement of the nitrogen atoms in bonding to the metal. UV-Vis spectroscopy can provide insights into the electronic transitions and the geometry of the complex. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the structure of these complexes in solution.

Table 2: Typical Coordination Geometries and Metal Ions

| Coordination Geometry | Typical Metal Ions | Example Ligand Arrangement |

|---|---|---|

| Tetrahedral | Zn(II), Cd(II) | Four monodentate ligands or two bidentate ligands. |

| Square Planar | Ni(II), Pd(II), Pt(II) | Four monodentate ligands or two bidentate ligands. |

Supramolecular Assembly and Extended Frameworks

Hydrogen bonds are directional, electrostatic interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. In the context of pyrazine-piperazine containing systems, the nitrogen atoms of the pyrazine and piperazine rings can act as hydrogen bond acceptors. While the methyl group on the piperazine in this compound prevents that specific nitrogen from acting as a hydrogen bond donor, the other nitrogen atom in the piperazine ring could potentially be protonated to become a donor. Furthermore, coordinated or solvate water molecules are often present in the crystal structures of these complexes and can participate in extensive hydrogen bonding networks, linking adjacent complex units. These hydrogen bonds can connect 1D coordination polymers into 2D sheets or link 2D layers into 3D frameworks, significantly enhancing the stability and dimensionality of the supramolecular assembly. researchgate.net

Crystal engineering is the rational design of crystalline solids with desired properties, and it relies on a thorough understanding and control of intermolecular interactions. By carefully selecting the metal ion, the organic ligand, and the crystallization conditions, it is possible to direct the assembly of specific supramolecular architectures. The interplay between coordination bonds, hydrogen bonding, and pi-stacking interactions in systems based on this compound analogues offers a rich platform for the development of new materials with tailored structures and functions.

Table 3: Intermolecular Interactions in Crystal Engineering

| Interaction Type | Description | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Directional interaction between H and an electronegative atom. | Links coordination units into higher-dimensional networks. |

| Pi-Stacking | Interaction between aromatic rings. | Stabilizes crystal packing and influences the arrangement of molecules. |

Influence of the Chemical Compound's Structure on Coordination Behavior

The pyrazine ring itself, a planar aromatic heterocycle, typically acts as a bridging ligand (μ₂) through its two nitrogen atoms, facilitating the formation of coordination polymers. nih.govacs.org However, the presence of substituents can significantly alter this behavior. Substituents can introduce additional donor atoms, modify the electron density of the pyrazine nitrogens, impose steric constraints, and provide sites for secondary supramolecular interactions like hydrogen or halogen bonding. mdpi.comrsc.org

Electronic Effects of Substituents:

The electronic nature of substituents directly influences the basicity of the pyrazine nitrogen atoms and, consequently, their donor strength. Electron-withdrawing groups, such as the bromo- substituent in the target compound, decrease the electron density on the pyrazine ring. This reduction in basicity can weaken the coordinate bond to a metal center. Conversely, electron-donating groups, like the 4-methylpiperazin-1-yl group, increase the electron density, enhancing the donor capability of the pyrazine nitrogens. Studies on related diazine and triazine systems have systematically shown that modulating the electronic properties of the heterocyclic core can be achieved with minimal changes to the steric environment, allowing for the fine-tuning of the resulting complex's properties. acs.orgrsc.org

For instance, the coordination of ruthenium(III) with various pyrazine derivatives demonstrates how substituents dictate the binding sites. In the case of 2-amino-5-bromo-3-(methylamino)pyrazine, the metal ion coordinates through the nitrogen atoms of the amine and methylamine (B109427) groups, forming a stable five-membered ring, rather than through the less basic pyrazine nitrogens. rsc.orgrsc.org The downfield shift of pyrazine proton signals in ¹H NMR spectra upon complexation is a clear indicator of metal coordination, reflecting the electron-withdrawing effect of the bound metal. nih.gov

Steric Hindrance and Coordination Geometry:

The influence of substituents on the final architecture is evident in cobalt(II) complexes with substituted pyrazines. For example, 2-aminopyrazine (B29847) acts as a monodentate ligand, coordinating through a single pyrazine nitrogen to form a 2D grid, whereas 2-hydroxypyrazine (B42338) can act as a bis-monodentate bridging ligand, leading to a more complex stair-like 2D structure. rsc.org This highlights how a simple change in the functional group can dramatically alter the coordination mode and dimensionality of the resulting polymer.

Role of Additional Donor Sites and Supramolecular Interactions:

Substituents often carry additional heteroatoms that can act as donor sites, leading to chelation or more complex bridging modes. The 4-methylpiperazin-1-yl group in the titular compound introduces two additional tertiary amine nitrogen atoms. Both are potential coordination sites, allowing the ligand to act in a monodentate, bidentate, or even tridentate fashion, bridging multiple metal centers. Studies on N-substituted piperazines confirm their ability to coordinate with metal ions. rsc.orgresearchgate.net Similarly, pyrazine derivatives with hydroxyl or pyridyl groups have been shown to act as multidentate ligands, forming chelate rings with metal ions. mdpi.comrsc.org

Furthermore, substituents play a crucial role in directing the supramolecular assembly of coordination compounds through secondary interactions. The bromo- group can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can stabilize crystal packing. acs.orgnih.govfigshare.com Functional groups capable of hydrogen bonding, such as amines or hydroxyls, can likewise form extensive networks, extending 1D coordination polymers into 3D supramolecular frameworks. mdpi.com The interplay of these non-covalent interactions is a key factor in crystal engineering. acs.org

The following table summarizes the influence of different substituents on the coordination behavior of pyrazine analogues based on published research.

| Pyrazine Analogue Ligand | Substituent(s) | Observed Coordination Mode | Structural Influence | Reference |

|---|---|---|---|---|

| 2-Aminopyrazine (NH₂pyz) | -NH₂ | Monodentate (via one pyrazine N) | Acts as a terminal ligand completing the coordination sphere, leading to a 2D rhombus grid structure. | rsc.org |

| 2-Hydroxypyrazine (HOpyz) | -OH | Bis-monodentate bridging (via one pyrazine N and hydroxyl O) | Connects metal centers to form stair-like 2D layers. | rsc.org |

| Pyrazine-2,5-diyldimethanol (pyzdmH₂) | -CH₂OH (at C2 and C5) | Bridging tetra-dentate (N,O-chelating) | Forms 1D and 3D coordination networks; hydroxyl groups participate in extensive hydrogen bonding. | mdpi.combohrium.com |

| 2-Amino-5-bromo-3-(methylamino)pyrazine (ABMAP) | -NH₂, -Br, -NH(CH₃) | Bidentate (via amine and methylamine N atoms) | Forms a stable five-membered chelate ring with the metal center. | rsc.orgrsc.org |

| N-(3-halophenyl)-2-pyrazinecarboxamide | -C(O)NH-Ph-X (X=F, Cl, Br, I) | Monodentate (via pyrazine N syn to carbonyl) | Halogen on the phenyl ring directs supramolecular assembly through N···X halogen bonds. | acs.orgnih.gov |

Based on these principles, this compound is predicted to be a highly versatile ligand. Its coordination behavior will be a balance between:

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction studies are paramount in unequivocally determining the solid-state structure of a molecule. While a specific crystal structure for "2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine" is not publicly available, analysis of closely related compounds, such as substituted bromopyridines and pyrazines, provides a strong foundation for understanding its likely structural characteristics. nih.govresearchgate.net

Single crystal X-ray diffraction would reveal the precise conformation of the molecule in the solid state. For instance, in the crystal structure of a related compound, 2-Bromo-6-hydrazinylpyridine, the asymmetric unit was found to contain two conformationally non-equivalent molecules. nih.gov This highlights the possibility of conformational polymorphism in such substituted heterocyclic systems.

Table 1: Representative Torsion Angles in a Structurally Related Compound (2-Bromo-6-hydrazinylpyridine) Data extracted from a study on a similar molecular scaffold and presented for illustrative purposes.

| Torsion Angle | Value (°) |

| N1—C5—N2—N3 (Molecule 1) | 5.4 (3) |

| N4—C10—N5—N6 (Molecule 2) | 171.0 (2) |

This table illustrates the type of conformational data obtained from X-ray crystallography.

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For "this compound," several types of non-covalent interactions are anticipated to play a role in its solid-state architecture. These include hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the crystal structure of 2-Bromo-6-hydrazinylpyridine, N—H⋯N hydrogen bonds are observed, linking the molecules into chains. nih.gov While the target molecule lacks the N-H donors of a hydrazinyl group, weak C-H···N or C-H···Br hydrogen bonds may be present. Furthermore, the bromine atom can participate in halogen bonding (Br···N or Br···Br interactions), which are increasingly recognized as significant directional forces in crystal engineering. nih.govresearchgate.net The pyrazine (B50134) ring, being an electron-deficient aromatic system, could engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal packing. nih.govresearchgate.net Analysis of the crystal packing of 2,3,5,6-tetrakis(bromomethyl)pyrazine reveals the presence of Br···Br interactions and weak C—H···Br hydrogen bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "this compound" in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques would allow for the unambiguous assignment of all proton and carbon resonances.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazine and piperazine (B1678402) rings, as well as the methyl group. The two protons on the pyrazine ring would likely appear as singlets in the aromatic region (typically δ 7.5-8.5 ppm). The piperazine ring protons would exhibit more complex splitting patterns, appearing as multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen attached to the pyrazine ring would be shifted downfield compared to those adjacent to the nitrogen bearing the methyl group. The methyl group itself would present as a sharp singlet. In a structurally similar compound containing a 4-bromophenylpiperazin-1-yl moiety, the piperazine protons appear as multiplets at approximately 2.96 and 3.16 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbon atoms of the pyrazine ring would resonate in the aromatic region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbon atoms of the piperazine ring would appear in the aliphatic region, typically between 40 and 60 ppm. The methyl carbon would be observed at a higher field (lower ppm value). For a compound with a 4-bromophenylpiperazin-1-yl group, the piperazine carbons have been observed at 48.46 and 50.14 ppm. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. COSY would establish the connectivity between protons on adjacent carbons within the piperazine ring, while HSQC would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular framework.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on data from structurally related compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 7.8 - 8.2 | s |

| Piperazine-H (adjacent to pyrazine) | 3.5 - 3.8 | m |

| Piperazine-H (adjacent to N-CH₃) | 2.4 - 2.7 | m |

| Methyl-H | 2.2 - 2.4 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Based on data from structurally related compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-Br | 140 - 145 |

| Pyrazine C-N | 150 - 155 |

| Pyrazine CH | 130 - 135 |

| Piperazine C (adjacent to pyrazine) | 45 - 50 |

| Piperazine C (adjacent to N-CH₃) | 50 - 55 |

| Methyl C | ~46 |

NMR spectroscopy can also provide insights into the conformational dynamics of the molecule in solution. The piperazine ring typically undergoes rapid chair-to-chair interconversion at room temperature. This can lead to broadened NMR signals or averaged chemical shifts for the axial and equatorial protons. Variable temperature NMR studies can be used to slow down this process, potentially allowing for the observation of distinct signals for the axial and equatorial protons and the determination of the energy barrier for ring inversion. The conformation of the piperazine ring can be influenced by the nature of the solvent. researchgate.net

Emerging Applications in Chemical Sciences and Materials Engineering

Application as Building Blocks for Advanced Organic Frameworks

The pyrazine (B50134) moiety is a well-regarded building block in the construction of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The nitrogen atoms in the pyrazine ring can act as effective coordination sites for metal ions, facilitating the formation of robust, multidimensional structures. The bromo-substituent on 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine offers a reactive handle for post-synthetic modification or for direct use in forming covalent linkages, for instance, in the synthesis of pyrazine-based Covalent Organic Polymers (COPs) for applications like aqueous zinc ion batteries. jlu.edu.cn

The general utility of pyrazine derivatives in forming such frameworks is summarized below:

| Framework Type | Role of Pyrazine Moiety | Potential Contribution of this compound |

| Metal-Organic Frameworks (MOFs) | Nitrogen atoms act as ligands to coordinate with metal centers, forming nodes in the framework. | The pyrazine ring can participate in framework construction, while the piperazine (B1678402) group could modify pore environments or serve as a basic catalytic site. |

| Covalent Organic Frameworks (COFs) | The pyrazine ring can be part of larger aromatic monomers that are linked covalently. The bromo- group can be utilized in coupling reactions (e.g., Sonogashira, Suzuki) to form the framework. | The bromo- functionality is a key reactive site for forming covalent bonds essential for COF synthesis. |

| Covalent Organic Polymers (COPs) | Serves as a redox-active unit within the polymer structure for electrochemical applications. jlu.edu.cn | The inherent electrochemical activity of the pyrazine ring could be harnessed in functional polymers. jlu.edu.cn |

Precursors for Functional Materials (e.g., optoelectronic, electrochemical)

Pyrazine derivatives are increasingly investigated for their utility in functional materials due to their unique electronic properties. The electron-deficient nature of the pyrazine ring makes it a candidate for use in n-type organic semiconductors. Pyrazinacenes, which are molecules with linearly fused pyrazine rings, have been explored for their potential in organic electronics due to their ability to stabilize reduced states. rsc.org The electrochemical reduction of pyrazines has been a subject of study, indicating their potential for applications in electrochemical devices like flow batteries. acs.orgmdpi.comresearchgate.net

The introduction of a bromo group and a methylpiperazine substituent to the pyrazine core in this compound would modulate its electronic and, consequently, its optoelectronic and electrochemical properties.

Potential Applications in Functional Materials:

| Material Type | Underlying Principle | Potential Role of this compound |

| Optoelectronic Materials | The electron-accepting pyrazine core can be incorporated into donor-acceptor architectures for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Could serve as a building block for larger conjugated systems where its electronic properties can be fine-tuned. The bromo- group allows for easy incorporation via cross-coupling reactions. |

| Electrochemical Materials | The redox activity of the pyrazine ring allows it to store and transfer charge. mdpi.com | The compound could be explored as a component of negolytes in aqueous flow batteries, though the stability of its reduced form would need to be investigated. mdpi.com |

Role as Ligands or Organocatalysts in Chemical Reactions

The nitrogen atoms of the pyrazine ring make it an excellent ligand for coordinating with transition metals, forming catalysts for a variety of organic transformations. The specific substitution pattern on the pyrazine ring can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity. While many studies focus on pyridine-based ligands, pyrazine-containing ligands are also of significant interest. tandfonline.com

The 4-methylpiperazine group in this compound introduces additional nitrogen atoms that could coordinate to metals or act as a Brønsted base, potentially enabling cooperative catalytic cycles.

Development of Analytical Probes (Non-biological sensing)

Pyrazine-containing compounds have been successfully employed as fluorescent chemosensors for the detection of metal ions. The mechanism often involves a change in the fluorescence properties of the molecule upon coordination of the pyrazine nitrogen atoms to a target analyte. The inherent photophysical properties of the pyrazine scaffold can be modulated by the introduction of different substituents to enhance sensitivity and selectivity for specific ions.

Given this precedent, this compound could potentially be developed into a fluorescent probe. The piperazine moiety could also serve as a binding site, potentially leading to a multi-modal sensing platform.

Green Chemistry Applications (e.g., solvent effects, sustainable synthesis)

The principles of green chemistry encourage the development of more efficient and environmentally benign chemical processes. The synthesis of pyrazine derivatives is an area where such principles can be applied. For instance, manganese-catalyzed dehydrogenative coupling reactions have been developed for the sustainable synthesis of pyrazines, producing only hydrogen gas and water as byproducts. nih.gov Other approaches focus on diversity-oriented synthesis to create libraries of substituted pyrazines from common precursors, maximizing atom economy. researchgate.net

The synthesis of this compound and its subsequent use in chemical reactions can be optimized with green chemistry principles in mind. This includes the use of greener solvents, catalytic methods to reduce waste, and designing syntheses with high atom economy. mdpi.com For example, the Suzuki cross-coupling reaction, a common method for functionalizing bromo-aromatics, can be performed in aqueous media using appropriate catalysts and surfactants. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A robust synthesis involves nucleophilic substitution of brominated pyrazine precursors with 4-methylpiperazine. Key steps include:

- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Employing a base (e.g., K₂CO₃) to deprotonate the piperazine nitrogen and facilitate substitution .

- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1) and optimizing stoichiometry (e.g., 1.2 equivalents of propargyl bromide relative to piperazine) to minimize side products .

- Post-reaction purification via silica gel chromatography (e.g., ethyl acetate:hexane = 1:8) improves purity.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions on the pyrazine ring by analyzing coupling patterns and chemical shifts. For example, deshielded protons adjacent to bromine exhibit distinct splitting .

- X-ray crystallography : Resolve crystal packing and confirm bond angles/geometry using programs like SHELXL .

- Mass spectrometry : Confirm molecular weight and bromine isotopic patterns (e.g., M+2 peaks for ⁷⁹Br/⁸¹Br) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at –20°C to prevent bromine displacement or piperazine oxidation .

- Avoid exposure to moisture (use anhydrous Na₂SO₄ during synthesis) and light (amber glass vials) to suppress degradation .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound in coordination polymers?

- Methodological Answer :

- DFT calculations : Model charge transfer between pyrazine ligands and metal centers (e.g., Cr or Ag) to predict conductivity and magnetic coupling .

- MD simulations : Analyze π-π stacking interactions (e.g., interplanar distances ~3.48 Å) between pyrazine moieties in metal-organic frameworks (MOFs) to assess stability .

- Validate predictions against experimental data (e.g., phosphorescence lifetimes, magnetic susceptibility) .

Q. What strategies address contradictory biological activity data for pyrazine derivatives in receptor-binding studies?

- Methodological Answer :

- Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects, as seen in 5-HT receptor studies where partial agonists exhibit activity only at specific doses .

- Structural analogs : Compare activity of brominated vs. non-brominated pyrazines to isolate electronic/steric contributions .

- In silico docking : Use software like AutoDock to predict binding affinities to targets (e.g., c-Met kinase) and rationalize discrepancies .

Q. How can redox-active pyrazine ligands enhance the performance of 2D coordination networks in spintronics?

- Methodological Answer :

- Redox tuning : Utilize Cr(II)/Cr(III) or Ag(I)/Ag(0) redox pairs to modulate electron delocalization in pyrazine bridges, enhancing conductivity (e.g., σ ~10⁻³ S/cm) .

- Magnetic coupling : Design ligands with reduced pyrazine scaffolds to stabilize ferrimagnetic ordering (e.g., Tc = 55 K) via superexchange interactions .

- Crystallographic validation : Refine structures using SHELX to confirm ligand geometry and metal-ligand bond lengths .

Q. What experimental approaches validate supramolecular interactions in pyrazine-based host-guest systems?

- Methodological Answer :

- Variable-temperature NMR : Monitor guest exchange kinetics (e.g., pyrazine@[Ag₄] complexes) to distinguish slow/fast binding regimes .

- X-ray diffraction : Resolve π-π interactions (e.g., staggered pyrazine dimers) and quantify packing coefficients .

- Luminescence assays : Track phosphorescence quenching (e.g., pyrazine on Ag/Ni surfaces) to probe energy transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.